Quinapril

Übersicht

Beschreibung

Quinapril ist ein Medikament, das hauptsächlich zur Behandlung von Bluthochdruck (Hypertonie), Herzinsuffizienz und diabetischer Nierenerkrankung eingesetzt wird.This compound wirkt, indem es die Aktivität des Renin-Angiotensin-Aldosteron-Systems verringert, was dazu beiträgt, die Blutgefäße zu entspannen und den Blutdruck zu senken .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Quinapril kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von (2S,4S)-2-(4-Methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-buttersäureethylester mit (3S)-1,2,3,4-Tetrahydro-isochinolin-3-carbonsäure-tert-butylester. Diese Reaktion ergibt this compound-tert-butylester, der dann mit einer Säure umgesetzt wird, um this compound oder seine pharmazeutisch akzeptablen Salze zu erzeugen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Quinaprilhydrochlorid oft mit Direktkompressionsverfahren hergestellt. Dies beinhaltet das Mischen des pharmazeutischen Wirkstoffs mit Hilfsstoffen und das Verpressen der Mischung zu Tabletten. Die Direktkompressionsmethode wird aufgrund ihrer Einfachheit und Effizienz bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quinapril unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Cyclisierung und Abbau.

Häufige Reagenzien und Bedingungen:

Cyclisierung: this compound kann unter bestimmten Bedingungen zu Diketopiperazinderivaten cyclisieren.

Hauptprodukte, die gebildet werden:

Quinaprilat: Der aktive Diacidsäure-Metabolit, der durch Hydrolyse gebildet wird.

Diketopiperazin-Ester und -Säure: Geformt durch Cyclisierungs- und Hydrolysereaktionen.

Wissenschaftliche Forschungsanwendungen

Quinapril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound hemmt das Angiotensin-Converting-Enzym, das die Umwandlung von Angiotensin I in Angiotensin II katalysiert. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch die Hemmung dieses Enzyms reduziert this compound die Spiegel von Angiotensin II, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Dieser Mechanismus reduziert auch die Aldosteronsekretion, was dazu beiträgt, das Blutvolumen und den Blutdruck zu senken .

Wirkmechanismus

Quinapril inhibits the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which helps to lower blood volume and pressure .

Vergleich Mit ähnlichen Verbindungen

Quinapril wird oft mit anderen Angiotensin-Converting-Enzym-Hemmern wie Lisinopril, Enalapril und Captopril verglichen.

Ähnliche Verbindungen:

Lisinopril: Ähnlich in seinem Wirkmechanismus, kann aber bei einigen Patienten einen anhaltenden trockenen Husten verursachen.

Eindeutigkeit: this compound ist in seinem pharmakokinetischen Profil und seiner Fähigkeit, schnell zu Quinaprilat, dem aktiven Metaboliten, de-esterifiziert zu werden, einzigartig. Diese Eigenschaft ermöglicht eine effektive Blutdruckkontrolle mit einmal täglicher Dosierung .

Biologische Aktivität

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its pharmacological effects, particularly in the management of hypertension and heart failure. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions primarily as a prodrug that is converted into its active form, quinaprilat, after administration. The primary mechanism involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to vasodilation and decreased blood pressure. Additionally, it increases bradykinin levels due to reduced degradation, which may further contribute to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Bioavailability | 50-80% |

| Tmax (this compound) | <1 hour |

| Tmax (Quinaprilat) | 2.5 hours |

| Cmax (Quinaprilat) | 1526 ng/mL (after 10 mg dose) |

| Volume of Distribution | 13.9 L |

| Protein Binding | 97% |

| Half-life (Elimination) | 2-4 hours (increased with renal impairment) |

This compound is rapidly absorbed and extensively distributed in tissues except for the brain. Its metabolism primarily occurs in the liver, with renal excretion being the main route for quinaprilat elimination .

Hypertension Management

Numerous clinical trials have established the efficacy of this compound in managing hypertension. For instance:

- In a study involving patients with essential hypertension, doses ranging from 10 to 40 mg daily resulted in significant reductions in both systolic and diastolic blood pressure .

- A multicenter trial showed that this compound provided comparable blood pressure control to other antihypertensive agents such as beta-blockers and calcium channel blockers .

Heart Failure

This compound has also been evaluated for its effects on heart failure:

- A study with 225 patients demonstrated that this compound improved exercise tolerance significantly compared to placebo, with a dose-dependent response observed over a three-month period .

- In patients with chronic heart failure, this compound administration led to beneficial hemodynamic changes and improved functional capacity .

Case Studies

- Endothelial Function Improvement : In a trial involving patients with chronic heart failure (NYHA class III), intra-arterial infusion of quinaprilat significantly increased endothelium-mediated flow-dependent dilation by over 40% compared to controls (p < 0.01) .

- Coronary Artery Disease : In patients undergoing coronary artery bypass grafting (CABG), this compound at 40 mg/day significantly reduced ischemic events compared to lower doses . However, another study found no effect on ischemic events with a lower dosage during coronary angioplasty .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

Eigenschaften

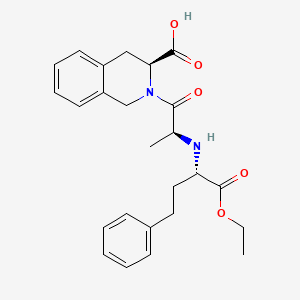

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023547 | |

| Record name | Quinapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.50e-03 g/L | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction. | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85441-61-8 | |

| Record name | Quinapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85441-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinapril [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-130 °C, 120 - 130 °C | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.